molecular formula C6H5Cl2NO B042498 4-Amino-2,3-dichlorophenol CAS No. 39183-17-0

4-Amino-2,3-dichlorophenol

Cat. No. B042498
CAS RN: 39183-17-0
M. Wt: 178.01 g/mol
InChI Key: OQHWFUQNSLMSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124504

Procedure details

At 0-5° C., a solution of 7.3 g (0.105 mol) of NaNO2 in 22 ml of H2O is added dropwise to 50 ml of aqueous HCl (15%) and 9.3 g (0.1 mol) of aniline in a 250 ml two-neck flask fitted with internal thermometer and magnetic stirrer. After 30 min, this diazonium salt solution is added slowly at 5-10° C. to a solution of 16.4 g (0.1 mol) of 2,3-dichlorophenol and 12.4 g (0.31 mol) of NaOH in 100 ml of H2O. The suspension is allowed to warm to room temperature and stirred for a further 1 h, and 0.5 g of Raney nickel are then added. 6 g (0.06 mol) of hydrazine hydrate are then added at 40-50° C. over a period of 2 h. After the addition, stirring is continued for 1 h and the solution is filtered over a bed of silica gel. With cooling, the solution is then adjusted to pH=5.7 with 20% strength HCl. The precipitated solid is washed with 50 ml of water and 50 ml of toluene and dried. 16.8 g (94.3% of theory) of pure 2,3-dichloro-4-hydroxyaniline are obtained.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Three
Name
Quantity
12.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].Cl.[NH2:6]C1C=CC=CC=1.[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][C:15]=1[OH:21].[OH-].[Na+].O.NN>O.[Ni]>[Cl:20][C:19]1[C:14]([Cl:13])=[C:15]([OH:21])[CH:16]=[CH:17][C:18]=1[NH2:6] |f:0.1,5.6,7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
9.3 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)O
Name
Quantity
12.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with internal thermometer and magnetic stirrer
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solution is filtered over a bed of silica gel
TEMPERATURE
Type
TEMPERATURE
Details
With cooling
WASH
Type
WASH
Details
The precipitated solid is washed with 50 ml of water and 50 ml of toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 94.3%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.